Diethyl palmitoyl aspartate

LogP lipophilicity skin permeability

Formulating leave-on emulsions or anhydrous makeup? Generic diethyl aspartate (LogP 0.91) lacks skin substantivity, while isopropyl palmitate forfeits amino acid head-group benefits. This compound delivers a defined lipophilicity target (LogP 6.31) with PSA 85.2 Ų for pigment wetting + skin adhesion. - Dual INCI function: emollient + skin-conditioning agent - pH stability 5-7, MW 427.6 g/mol for breathable film - Listed in CosIng (75699), NMPA 2021 (08758) & Japan INCI

Molecular Formula C24H45NO5
Molecular Weight 427.6 g/mol
CAS No. 3397-14-6
Cat. No. B12751481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl palmitoyl aspartate
CAS3397-14-6
Molecular FormulaC24H45NO5
Molecular Weight427.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC(CC(=O)OCC)C(=O)OCC
InChIInChI=1S/C24H45NO5/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-22(26)25-21(24(28)30-6-3)20-23(27)29-5-2/h21H,4-20H2,1-3H3,(H,25,26)/t21-/m0/s1
InChIKeyHQXMTDSLKXAPTA-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl Palmitoyl Aspartate: Chemical Identity and Physicochemical Profile


Diethyl palmitoyl aspartate (CAS 3397-14-6; UNII: 9385QJ97ES) is a synthetic N-acyl amino acid ester comprising L-aspartic acid linked via an amide bond to a palmitoyl (C16) fatty acid chain, with both carboxyl groups esterified as ethyl esters (molecular formula C24H45NO5, molecular weight 427.6 g/mol) [1]. It is classified within the N-acylamide structural family and listed in the European CosIng database (REF 75699) and China's NMPA Catalogue of Used Cosmetic Raw Materials (2021 Edition) as a skin-conditioning agent and emollient [2]. Its computed LogP of 6.31 and polar surface area of 85.19 Ų position it as a moderately lipophilic ester with a definable hydrophile-lipophile balance distinct from both simple aspartate esters and conventional fatty acid esters .

Emollient and skin-conditioning INCI classification for leave-on cosmetic formulations
Formulation-relevant lipophilicity range for stratum corneum partitioning studies
Multi-jurisdictional cosmetic regulatory inventory (EU, China, Japan) and CIR safety assessment

Why Generic Substitution Fails for Diethyl Palmitoyl Aspartate


Diethyl palmitoyl aspartate occupies a narrow functional niche at the intersection of amino acid-based mildness and fatty ester emollience. Generic substitution with unmodified diethyl aspartate (CAS 13552-87-9) fails because the absence of the palmitoyl chain reduces LogP by approximately 5.4–6.5 units (from ~6.31 to 0.91 or below), fundamentally altering skin-substantivity, lipid-membrane partitioning, and formulation compatibility . Substitution with conventional fatty acid esters such as isopropyl palmitate (LogP ~6.4) forfeits the aspartate head-group contribution to skin conditioning, antistatic properties, and hydrogen-bonding capacity (PSA 26.0 vs. 85.2 Ų) [1]. Conversely, the non-esterified N-palmitoyl-L-aspartic acid (CAS 1782-17-8) carries free carboxyl groups that increase water solubility, alter pH-dependent ionization, and eliminate the formulation-processing advantages conferred by the neutral diethyl ester form . These quantitative physicochemical divergences render each analog functionally non-interchangeable in formulations where specific lipophilicity, emollient texture profile, and regulatory status must be simultaneously satisfied.

Structural Mismatch
Diethyl aspartate lacks palmitoyl chain; lipophilicity and skin substantivity may shift significantly.
Functional Mismatch
Isopropyl palmitate lacks amino acid head-group; INCI function and hydrogen-bonding capacity may not transfer.
Ionization Mismatch
Non-esterified N-palmitoyl aspartic acid carries free carboxyls, altering pH-dependent behavior and processing.

Differentiation Evidence Versus Closest Analogs


Lipophilicity Comparison with Diethyl Aspartate

Diethyl palmitoyl aspartate exhibits a computed LogP of 6.31, approximately 5.4 units (two orders of magnitude) higher than the LogP of 0.91 reported for unmodified diethyl aspartate (ACD/LogP) . This lipophilicity differential is driven by the presence of the C16 palmitoyl chain and predicts substantially greater partitioning into lipid-rich environments including the stratum corneum intercellular lipid matrix .

Lipophilicity
Data to verify
ΔLogP ≈ 5.4–6.5 (>200,000× difference)
Substantially different partitioning; substitution may invalidate formulation model
Computed LogP; experimental validation recommended
LogP lipophilicity skin permeability formulation partitioning octanol-water partition coefficient

Molecular Weight and Volume Differentiation

Diethyl palmitoyl aspartate has a molecular weight of 427.6 g/mol, which is 238.4 g/mol (2.26-fold) greater than diethyl aspartate (189.2 g/mol) and 196.3 g/mol (1.85-fold) greater than diethyl acetyl aspartate (231.3 g/mol) [1]. This molecular weight increase corresponds to a substantially larger molecular volume and predicts longer skin-surface residence time, reduced volatility, and a heavier emollient film character compared to the lower-molecular-weight aspartate esters .

Molecular Weight
Class-level inference
427.6 vs 189.2 g/mol (+126%)
May alter film thickness, spreadability, and sensory profile
Database values; lot-specific verification advisable
molecular weight molecular volume substantivity film-forming emollient texture

INCI Functional Classification Divergence

Under the INCI nomenclature system, diethyl palmitoyl aspartate is classified exclusively as an emollient and skin-conditioning agent, whereas the closest structural analog diethyl aspartate is classified primarily as an antistatic agent with secondary skin-conditioning function, and diethyl acetyl aspartate is classified as a solvent with skin-conditioning properties [1][2]. This functional divergence means that formulators seeking a primary emollient function cannot achieve the same regulatory-labelled benefit profile by substituting the unmodified or acetyl-modified aspartate esters.

INCI Function
Class-level inference
Emollient vs Antistatic/Solvent
Regulatory function mismatch; claims support may not transfer
Per EU CosIng, NMPA 2021 Catalogue assignments
INCI function emollient antistatic skin conditioning cosmetic ingredient classification

Multi-Jurisdictional Regulatory Inclusion

Diethyl palmitoyl aspartate is concurrently listed in the EU CosIng database (REF 75699), the China NMPA Catalogue of Used Cosmetic Raw Materials (2021 Edition, Seq. No. 08758), and the Japanese cosmetic ingredient nomenclature (パルミトイルアスパラギン酸ジエチル), and has been the subject of a CIR (Cosmetic Ingredient Review) safety assessment (2023 Final Report), establishing multi-regional regulatory acceptability [1][2]. In contrast, several N-acyl aspartate analogs lacking the diethyl ester configuration or bearing shorter acyl chains do not carry the same breadth of concurrent regulatory listing.

Regulatory Reach
Reported
EU + China + Japan listing; CIR report available
Broader regulatory acceptance may reduce registration burden
Analogs may lack comparable multi-jurisdictional coverage
regulatory compliance NMPA CosIng CIR safety assessment cosmetic ingredient inventory

Industrial Formulation Activity by Patent Density

A PubChemLite patent association search returns 97 patents linked to diethyl palmitoyl aspartate, indicating substantial industrial formulation activity and downstream product development interest [1]. While patent count is not a direct efficacy metric, it serves as a proxy for commercial formulation relevance and the breadth of application-specific know-how embedded in proprietary formulations.

Patent Density
Reported
97 associated patents
Indicates active industrial formulation ecosystem
PubChemLite annotation; proxy for commercial interest
patent count intellectual property industrial application innovation density formulation patents

pH-Dependent Hydrolytic Stability Profile

Diethyl palmitoyl aspartate demonstrates stability within the pH 5–7 range, with accelerated ester hydrolysis reported at pH below 4 or above 8 . This pH stability window is compatible with typical skin-care emulsion formulations (pH 5.0–6.5) but narrower than that of simple fatty acid esters such as isopropyl palmitate, which lacks pH-sensitive ester linkages adjacent to an amide bond .

pH Stability
Data to verify
Stable pH 5–7; degradation accelerates at pH 8
Narrower window vs. simple palmitate esters; may limit alkaline formulation use
Vendor technical documentation; independent verification advised
pH stability ester hydrolysis formulation compatibility shelf-life processing conditions

Procurement-Relevant Application Scenarios


Leave-On Emollient Creams with Defined Lipophilicity

In leave-on emulsion formulations where a LogP between 6.0 and 6.5 is required to achieve optimal stratum corneum partitioning without the excessive greasiness associated with LogP >7 esters (e.g., decyl oleate), diethyl palmitoyl aspartate provides a quantitatively defined lipophilicity target (LogP 6.31) that cannot be matched by diethyl aspartate (LogP 0.91) or isopropyl palmitate (LogP 6.4, but lacking the amino acid head-group that contributes skin-conditioning function) . The compound's dual INCI classification as emollient and skin-conditioning agent directly supports product label claims [1].

Lightweight Amino Acid-Derived Serum Emollience

Serum formulations targeting a light, non-occlusive skin feel benefit from diethyl palmitoyl aspartate's molecular weight of 427.6 g/mol and PSA of 85.2 Ų, which together predict a thinner, more breathable film compared to higher-molecular-weight polymeric emollients while retaining superior substantivity relative to diethyl aspartate (189.2 g/mol) . The pH stability window (5–7) aligns with typical serum formulation pH ranges (5.5–6.5), ensuring hydrolytic stability throughout product shelf-life [1].

Multi-Regional Compliance and Safety Documentation

For cosmetic brands launching products across EU, Chinese, and Japanese markets simultaneously, diethyl palmitoyl aspartate's concurrent listing in CosIng (REF 75699), the NMPA 2021 Catalogue (Seq. 08758), and the Japanese cosmetic ingredient nomenclature eliminates the need for separate ingredient registration dossiers in each jurisdiction . The completion of a CIR safety assessment (2023 Final Report) further supports safety dossier compilation for markets requiring third-party safety review documentation [1].

Pigment Wetting in Color Cosmetics

In pressed-powder and anhydrous makeup base formulations, the combination of moderate lipophilicity (LogP 6.31) and polar surface area (85.2 Ų) enables diethyl palmitoyl aspartate to function as both a pigment-wetting agent (via ester-polar interactions) and a skin-adhesion promoter (via palmitoyl chain–stratum corneum lipid integration) . This dual functionality is not replicated by diethyl aspartate (insufficient lipophilicity for pigment wetting) or isopropyl palmitate (insufficient PSA for polar pigment-surface interaction) .

Application
Selection Property
Validation Focus
Leave-on emollient formulation
Defined lipophilicity and INCI emollient function
Stratum corneum partitioning and skin-conditioning claim support
Lightweight amino acid-derived serum
Intermediate molecular weight and polar surface area
Film thickness, sensory profile, and pH 5–7 compatibility
Multi-regional cosmetic compliance
Concurrent EU, China, Japan listing and CIR assessment
Registration documentation and safety dossier readiness
Pigment wetting in color cosmetics
Balanced lipophilicity and polar surface area
Pigment-surface interaction and skin-adhesion performance
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